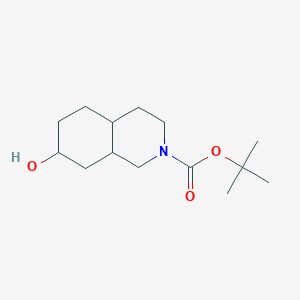

tert-Butyl 7-hydroxyoctahydroisoquinoline-2(1H)-carboxylate

Description

tert-Butyl 7-hydroxyoctahydroisoquinoline-2(1H)-carboxylate is a saturated isoquinoline derivative featuring a tert-butoxycarbonyl (Boc) protective group at the 2-position and a hydroxyl group at the 7-position. Unlike its partially hydrogenated analogs (e.g., 3,4-dihydroisoquinolines), the octahydro structure implies full saturation of the isoquinoline ring system, resulting in a more flexible and conformationally stable scaffold . This compound is primarily used in pharmaceutical research as a key intermediate for synthesizing bioactive molecules, leveraging the hydroxyl group for further functionalization and the Boc group for amine protection during multi-step syntheses .

The octahydro version likely exhibits distinct physicochemical properties, such as enhanced solubility in nonpolar solvents and reduced ring strain compared to dihydro analogs.

Properties

Molecular Formula |

C14H25NO3 |

|---|---|

Molecular Weight |

255.35 g/mol |

IUPAC Name |

tert-butyl 7-hydroxy-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-2-carboxylate |

InChI |

InChI=1S/C14H25NO3/c1-14(2,3)18-13(17)15-7-6-10-4-5-12(16)8-11(10)9-15/h10-12,16H,4-9H2,1-3H3 |

InChI Key |

LBWXTXOJLRXAPB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2CCC(CC2C1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 7-hydroxyoctahydroisoquinoline-2(1H)-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Isoquinoline Core: This can be achieved through Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

Hydroxylation: Introduction of the hydroxyl group at the 7th position can be done using selective oxidation reactions.

tert-Butyl Protection: The carboxylate group can be protected using tert-butyl groups through esterification reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to increase yield and purity. This might include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group can undergo oxidation to form ketones or aldehydes.

Reduction: The compound can be reduced to form various derivatives, such as amines or alcohols.

Substitution: The hydroxyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

Substitution: Reagents like SOCl2 (Thionyl chloride) or PBr3 (Phosphorus tribromide).

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could yield alcohols or amines.

Scientific Research Applications

Chemistry

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Catalysis: Potential use as a ligand in catalytic reactions.

Biology

Medicine

Therapeutics: Investigated for potential therapeutic properties, such as anti-inflammatory or anti-cancer activities.

Industry

Materials Science: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of tert-Butyl 7-hydroxyoctahydroisoquinoline-2(1H)-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of tert-butyl-substituted isoquinoline derivatives allows for tailored applications in drug discovery. Below is a systematic comparison of tert-Butyl 7-hydroxyoctahydroisoquinoline-2(1H)-carboxylate with key analogs:

Structural and Functional Variations

*Estimated based on dihydro analog with additional hydrogen atoms.

Key Comparative Insights

Saturation Effects :

- The octahydro derivative’s fully saturated ring enhances conformational flexibility and stability, making it preferable for applications requiring prolonged shelf life or resistance to oxidation .

- Dihydro analogs (e.g., 3,4-dihydro) retain partial aromaticity, increasing reactivity in electrophilic substitution reactions compared to octahydro versions .

Functional Group Impact: Hydroxyl (7-OH): Enhances hydrogen-bonding capacity, improving solubility in polar solvents. This group is critical for interactions in biological systems . Fluoro (7-F): Introduces electronegativity, improving metabolic stability and membrane permeability in drug candidates . Amino (7-NH₂): Facilitates nucleophilic substitution or coupling reactions, enabling peptide bond formation . Nitro (7-NO₂): Serves as a precursor for amine groups via reduction, useful in multi-step syntheses .

Toxicological and Safety Data :

Biological Activity

Introduction

Tert-Butyl 7-hydroxyoctahydroisoquinoline-2(1H)-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 265.35 g/mol. The structure features a hydroxyl group and a tert-butyl ester, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 265.35 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

- Enzymatic Inhibition : It can inhibit enzymes involved in metabolic pathways, leading to altered physiological responses.

Pharmacological Effects

Research has indicated several pharmacological effects associated with this compound:

- Antioxidant Activity : Studies suggest that it possesses antioxidant properties, potentially mitigating oxidative stress in cells.

- Neuroprotective Effects : Preliminary data indicate that it may protect neuronal cells from damage, which is crucial for neurodegenerative disease models.

Case Study Overview

A series of studies have evaluated the biological activity of this compound in various contexts:

- Neuroprotection in Animal Models : In rodent models of neurodegeneration, administration of the compound showed significant improvements in cognitive function and reduced neuronal loss.

- Antioxidant Efficacy : In vitro assays demonstrated that the compound effectively scavenged free radicals, reducing markers of oxidative stress.

Summary of Findings

| Study Type | Findings |

|---|---|

| Animal Model Studies | Improved cognitive function; reduced neuronal loss |

| In Vitro Antioxidant Assays | Significant reduction in oxidative stress markers |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.